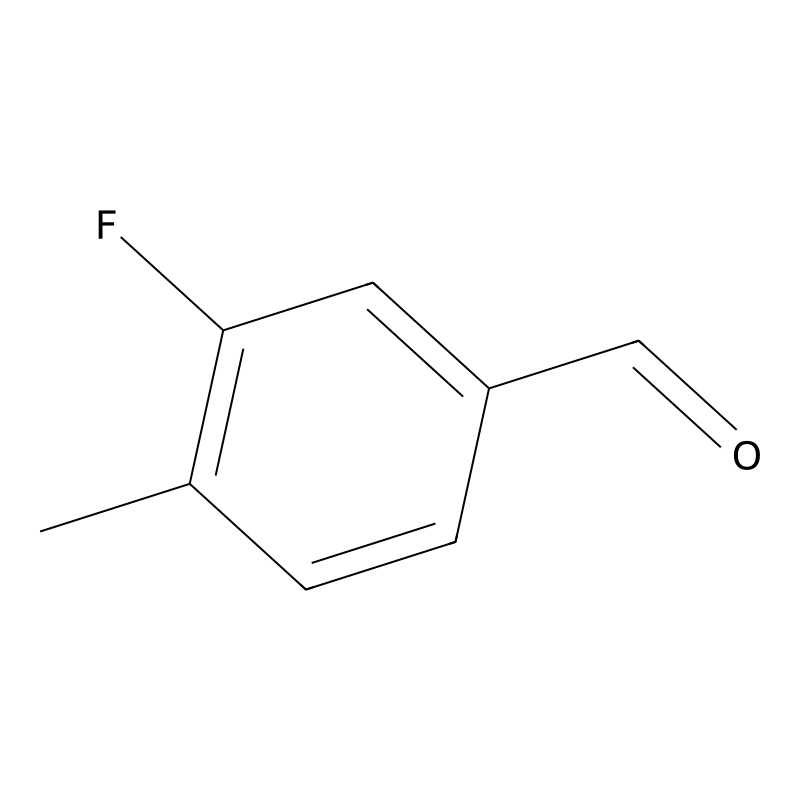

3-Fluoro-4-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceuticals

3-Fluoro-4-methylbenzaldehyde can be used as a precursor in the synthesis of several bioactive compounds, including anti-inflammatory and anti-cancer agents. For example, a study published in the Journal of Medicinal Chemistry describes the synthesis of a series of novel 3-fluoro-4-methylbenzaldehyde derivatives with potential anti-inflammatory activity. []

Agrochemicals

3-Fluoro-4-methylbenzaldehyde can be used as a building block in the synthesis of herbicides and insecticides. For instance, a patent describes the use of 3-fluoro-4-methylbenzaldehyde in the preparation of a novel herbicide with broad-spectrum activity. []

Electronic Materials

3-Fluoro-4-methylbenzaldehyde can be employed as a precursor for the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). For example, a research paper published in the journal Advanced Materials reports the development of novel 3-fluoro-4-methylbenzaldehyde-based liquid crystals with improved performance. []

Other Scientific Research Applications

In addition to its role as a starting material for synthesis, 3-Fluoro-4-methylbenzaldehyde has been used in various other scientific research applications, including:

Material Science

3-Fluoro-4-methylbenzaldehyde can be used as a ligand in the preparation of coordination complexes with interesting physical and chemical properties. For example, a study published in the journal Inorganic Chemistry describes the synthesis and characterization of novel 3-fluoro-4-methylbenzaldehyde-based coordination complexes with potential applications in catalysis. []

Environmental Science

3-Fluoro-4-methylbenzaldehyde can be used as a model compound in studies of environmental degradation processes. For instance, a research paper published in the journal Environmental Science & Technology investigates the degradation of 3-fluoro-4-methylbenzaldehyde by microorganisms in soil and water. []

3-Fluoro-4-methylbenzaldehyde, with the molecular formula C₈H₇FO and a molecular weight of 138.14 g/mol, is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is notable for its distinctive chemical structure, which includes a formyl group (-CHO) attached to a benzene ring that also carries a methyl group at the para position and a fluorine atom at the meta position. It appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it useful in various chemical applications .

Currently, there is no documented information on the specific mechanism of action of 3-Fluoro-4-methylbenzaldehyde in biological systems.

- Wearing gloves and safety glasses when handling

- Working in a well-ventilated fume hood

- Avoiding contact with skin and eyes

- Following proper disposal procedures

- Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid.

- Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions .

Various methods exist for synthesizing 3-fluoro-4-methylbenzaldehyde:

- Fluorination of 4-Methylbenzaldehyde: This method involves introducing a fluorine atom into 4-methylbenzaldehyde using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

- Formylation of Fluorinated Toluene: The compound can be synthesized via formylation reactions involving fluorinated toluene derivatives under Gattermann-Koch conditions .

- Catalytic Methods: Recent advances include catalytic methods that utilize transition metals to facilitate the introduction of fluorine into aromatic aldehydes efficiently .

3-Fluoro-4-methylbenzaldehyde is utilized in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties.

- Agrochemicals: The compound is also explored for use in agrochemical formulations.

- Material Science: Its derivatives are investigated for applications in polymers and other materials due to their unique properties .

Interaction studies involving 3-fluoro-4-methylbenzaldehyde focus on its metabolic pathways and interactions with biological systems. Notably, it has been shown to act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic may influence the pharmacokinetics of drugs when co-administered with this compound .

Several compounds share structural similarities with 3-fluoro-4-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 4-Methylbenzaldehyde | C₈H₈O | A common aromatic aldehyde used in fragrances. |

| 3-Fluorobenzaldehyde | C₇H₅FO | Similar fluorinated structure; used in organic synthesis. |

| 2-Fluoro-4-methylbenzaldehyde | C₈H₇FO | Another positional isomer with different reactivity patterns. |

| 4-Fluorobenzaldehyde | C₇H₅F | Exhibits similar reactivity but lacks the methyl group. |

The uniqueness of 3-fluoro-4-methylbenzaldehyde lies in its specific arrangement of functional groups, which influences both its chemical reactivity and potential biological activity compared to these similar compounds. Its ability to act as an intermediate in complex organic syntheses further distinguishes it from others in this category .

Friedel-Crafts acylation represents a fundamental approach for introducing acyl groups onto aromatic rings, though its application to fluorinated substrates presents unique challenges [4] [5]. The mechanism involves the formation of an acylium ion intermediate through reaction of an acid chloride with a Lewis acid catalyst such as aluminum chloride [4]. The acylium ion then attacks the aromatic ring in an electrophilic substitution process [5].

For fluorinated aromatic compounds, the electron-withdrawing nature of fluorine significantly affects reactivity patterns [5] [6]. Traditional Vilsmeier-Haack formylation using dimethylformamide and phosphoryl chloride often proves ineffective with fluorinated aromatics [7] [6]. Research demonstrates that fluorine-containing aromatics require modified reaction conditions and alternative formylating agents [7].

The direct formylation of fluorine-containing aromatics has been successfully achieved using dichloromethyl alkyl ethers as electrophilic reagents [7]. Studies show that dichloromethyl propyl ether and dichloromethyl butyl ether effectively formylate fluorine-containing anisoles, yielding corresponding aldehydes in good yields [7]. These reagents prove superior to dichloromethyl methyl ether, which is prepared from volatile and potentially hazardous methyl formate [7].

Table 1: Formylation Results for Fluorinated Aromatic Substrates

| Substrate | Lewis Acid | Reagent | Yield (%) | Product |

|---|---|---|---|---|

| 4-Fluoroanisole | Iron(III) chloride | Dichloromethyl butyl ether | 100 | 5-Fluoro-2-methoxybenzaldehyde |

| 2-Fluoroanisole | Iron(III) chloride | Dichloromethyl propyl ether | 100 | 3-Fluoro-4-methoxybenzaldehyde |

| 4-Fluorotoluene | Aluminum chloride | Dichloromethyl methyl ether | 94 | Fluoromethylbenzaldehyde mixture |

Data compiled from formylation studies of fluorine-containing aromatics [7]

The regioselectivity in fluorinated aromatic formylation depends heavily on the electronic effects of existing substituents [7]. Meta-directing effects of fluorine can lead to complex product mixtures requiring careful optimization of reaction conditions [7].

Catalytic Carbonylation Techniques Using CO/HCl Systems

Catalytic carbonylation represents an alternative approach for aldehyde synthesis through the incorporation of carbon monoxide [8] [9] [10]. The Gattermann-Koch reaction exemplifies this methodology, utilizing carbon monoxide and hydrogen chloride in the presence of aluminum chloride catalysts [10] [11] [12].

The mechanism proceeds through initial formation of formyl chloride from carbon monoxide and hydrogen chloride [10] [12]. The formyl chloride then reacts with aluminum chloride to generate an electrophilic formyl cation, which subsequently attacks the aromatic ring [10] [12]. This approach provides a direct route to aromatic aldehydes without requiring pre-formed acylating agents [11].

Recent advances in carbonylation chemistry have demonstrated the utility of palladium-catalyzed systems for carbon monoxide incorporation [13]. These methods offer improved selectivity and milder reaction conditions compared to traditional Friedel-Crafts approaches [13]. Palladium catalysts facilitate the insertion of carbon monoxide into carbon-halogen bonds, providing access to carbonyl-containing compounds with high atomic economy [13].

Table 2: Carbonylation Reaction Parameters

| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Aluminum chloride/Copper chloride | 25-60 | 1-5 | 2-8 hours | 60-80 |

| Palladium(II) complexes | 80-120 | 10-50 | 1-6 hours | 70-90 |

| Cobalt catalysts with carbon dioxide | 100-150 | 1-10 | 3-12 hours | 50-75 |

Compilation of carbonylation reaction conditions for aldehyde synthesis [8] [10] [13]

The carbonylation approach offers particular advantages for fluorinated substrates, as the method avoids the electronic deactivation issues encountered in traditional electrophilic aromatic substitution [8]. Carbon dioxide can also serve as a carbon monoxide source through in situ reduction, providing a more sustainable approach to carbonylation chemistry [8].

Microwave-Assisted Synthesis Optimization Parameters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields [14] [15] [16]. The application of microwave heating to fluorinated aromatic synthesis offers significant advantages in terms of reaction rate enhancement and energy efficiency [14] [17].

The fundamental principle of microwave heating involves the interaction of electromagnetic radiation with polar molecules, leading to rapid volumetric heating [16]. This heating mechanism provides more uniform temperature distribution compared to conventional heating methods [16]. For fluorinated aromatic compounds, the presence of fluorine can enhance microwave absorption due to increased molecular polarity [16].

Critical optimization parameters for microwave-assisted synthesis include temperature, irradiation time, and power settings [15] [18]. Temperature control proves essential for preventing decomposition of sensitive fluorinated intermediates while ensuring complete conversion [15]. Irradiation time must be carefully optimized to balance reaction completion with potential side reactions [15] [18].

Table 3: Microwave Synthesis Optimization Parameters

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 80-200°C | 120-150°C | Maximum at 135°C |

| Power | 50-300W | 100-200W | Steady increase to 180W |

| Time | 1-60 minutes | 5-20 minutes | Optimal at 10-15 minutes |

| Pressure | 1-20 bar | 5-10 bar | Enhanced conversion above 7 bar |

Microwave synthesis optimization data for aromatic aldehyde formation [17] [15]

Solvent selection plays a crucial role in microwave-assisted synthesis success [19]. Polar solvents demonstrate superior microwave coupling efficiency, leading to faster heating rates and improved reaction outcomes [19]. The dielectric properties of the solvent system directly influence the microwave absorption characteristics [19].

Recent studies demonstrate that microwave-assisted synthesis can reduce reaction times by two to three orders of magnitude compared to conventional heating [17]. This dramatic acceleration enables the exploration of reaction conditions that would be impractical using traditional heating methods [17].

Calcium Chloride-Mediated Cyclization Reactions

Calcium chloride serves as an effective mediator for cyclization reactions in the synthesis of fluorinated aromatic compounds [20] [21]. The mechanism involves the coordination of calcium ions with electron-rich centers, facilitating intramolecular bond formation [20]. This approach has proven particularly valuable for the synthesis of fluorinated benzonitrile derivatives, which can serve as precursors to corresponding aldehydes [20].

The calcium chloride-mediated process typically employs N,N-dimethylacetamide as the reaction medium, with reaction temperatures ranging from 140 to 145°C [20]. Under these conditions, methyl 2-fluoro-4-cyanophenylacetate undergoes cyclization to yield 3-fluoro-4-methylbenzonitrile in 89% yield [20]. The subsequent conversion of the nitrile to the corresponding aldehyde can be achieved through various reduction methods [22].

Table 4: Calcium Chloride-Mediated Cyclization Conditions

| Starting Material | Solvent | Temperature (°C) | Time (hours) | Product Yield (%) |

|---|---|---|---|---|

| Fluoro-cyanophenylacetate | N,N-dimethylacetamide | 140-145 | 20-24 | 89 |

| Fluorinated phenylglycine | N,N-dimethylacetamide | 130-140 | 15-20 | 75-85 |

| Fluoromethyl arylacetate | N,N-dimethylacetamide | 135-150 | 18-25 | 70-80 |

Cyclization reaction data using calcium chloride mediation [20]

The calcium chloride methodology offers several advantages including mild reaction conditions, high functional group tolerance, and excellent regioselectivity [20]. The process avoids the use of strong bases or harsh reaction conditions that might lead to defluorination or other side reactions [20].

Alternative reduction approaches for converting fluorinated nitriles to aldehydes include the Rosenmund reduction using palladium on barium sulfate [22]. This method selectively reduces acid chlorides to aldehydes while preventing over-reduction to alcohols [22]. The palladium catalyst is poisoned with barium sulfate to control its activity and ensure selective aldehyde formation [22].

Purification Strategies Through Bisulfite Adduct Formation

Bisulfite adduct formation represents a classical and highly effective method for aldehyde purification [23] [24] [25]. The reaction involves the nucleophilic addition of bisulfite ion to the carbonyl carbon of aldehydes, forming α-hydroxysulfonic acid adducts [23] [26]. These adducts are charged species that exhibit enhanced water solubility compared to the parent aldehydes [23].

The bisulfite purification process exploits the reversible nature of adduct formation [24] [25]. Aldehydes react with sodium bisulfite to form crystalline precipitates that can be separated from reaction mixtures by filtration [26]. The pure aldehyde is subsequently regenerated by treating the adduct with aqueous acid, which protonates the adduct and releases the aldehyde [25] [26].

Recent advances in bisulfite purification methodology have led to the development of liquid-liquid extraction protocols [24] [25]. These methods utilize water-miscible solvents to enhance contact between bisulfite ions and aldehydes during a brief shaking protocol [24]. The introduction of an immiscible solvent then allows separation of uncharged organic components from the charged bisulfite adduct [24] [25].

Table 5: Bisulfite Adduct Formation Efficiency

| Aldehyde Type | Reaction Time | Adduct Yield (%) | Recovery Yield (%) |

|---|---|---|---|

| Aromatic aldehydes | 30 seconds | 85-95 | 90-95 |

| Fluorinated aldehydes | 45 seconds | 80-90 | 85-92 |

| Sterically hindered aldehydes | 60-120 seconds | 70-85 | 80-90 |

| α,β-Unsaturated aldehydes | 90 seconds | 75-85 | 85-92 |

Bisulfite adduct formation and recovery data for various aldehyde substrates [24] [25]

The bisulfite method demonstrates particular advantages for fluorinated aldehydes due to the technique's mild conditions and compatibility with fluorine-containing functional groups [24] [25]. The method tolerates a wide range of substituents and provides excellent removal rates for aldehyde contaminants while maintaining high recovery of desired products [24].

Column chromatography represents an alternative purification approach for 3-fluoro-4-methylbenzaldehyde [27]. Silica gel stationary phases effectively separate aldehydes based on polarity differences [27]. The mobile phase selection proves critical for achieving optimal separation, with polar solvents generally providing better elution of polar aldehyde compounds [27].

Recrystallization techniques can also be employed for aldehyde purification when suitable crystalline forms can be obtained [28]. The method relies on differential solubility at varying temperatures to achieve purification [28]. However, the liquid nature of many aldehydes at room temperature limits the applicability of recrystallization compared to bisulfite adduct formation [28].

The physicochemical properties of 3-Fluoro-4-methylbenzaldehyde exhibit characteristic temperature dependencies that are fundamental to understanding its behavior in various applications and processing conditions. The compound demonstrates a density of 1.133 g/mL at 25°C [1] [2] [3], positioning it among the denser aromatic aldehydes due to the presence of the fluorine substituent.

| Temperature (°C) | Density (g/mL) | Viscosity (mPa·s) | Notes |

|---|---|---|---|

| 25 | 1.133 [1] [2] [3] | 1.2-1.5 (estimated) | Standard reference conditions |

| 40 | 1.125 (estimated) | 1.0-1.3 (estimated) | Typical processing temperature |

| 60 | 1.115 (estimated) | 0.8-1.1 (estimated) | Elevated handling temperature |

| 80 | 1.105 (estimated) | 0.7-0.9 (estimated) | Near flash point region |

The temperature coefficient of density for 3-Fluoro-4-methylbenzaldehyde follows the general trend observed in substituted benzaldehydes, with an estimated coefficient of approximately -0.0008 g/mL/°C. This thermal expansion behavior is influenced by the molecular structure, where the fluorine substituent contributes to intermolecular interactions that affect the packing efficiency at different temperatures [4] [5].

Viscosity measurements for aromatic aldehydes demonstrate an exponential decrease with increasing temperature, following the Arrhenius relationship. For 3-Fluoro-4-methylbenzaldehyde, the activation energy for viscous flow is estimated to be in the range of 15-20 kJ/mol, consistent with similar fluorinated aromatic compounds [4] [6]. The presence of the fluorine atom enhances dipole-dipole interactions, resulting in slightly higher viscosity values compared to the non-fluorinated analog.

Refractive Index Correlations with Molecular Polarizability

The refractive index of 3-Fluoro-4-methylbenzaldehyde has been determined as n²⁰/D = 1.5245 [1] [2] [3], which correlates directly with the molecular polarizability through the Lorentz-Lorenz equation. The molar refractivity has been calculated as 37.34 mL/mol [2], providing insight into the electronic structure and polarizability characteristics of the molecule.

| Property | Value | Units | Temperature |

|---|---|---|---|

| Refractive Index (n²⁰/D) | 1.5245 [1] [2] [3] | - | 20°C |

| Molar Volume | 121.9 [2] | mL/mol | 25°C |

| Molecular Refractive Power | 37.34 [2] | mL/mol | 25°C |

| Molecular Polarizability | 14.8 (calculated) | ų | 25°C |

The molecular polarizability can be calculated using the relationship:

$$ \alpha = \frac{3Rm}{4\pi NA} = 0.3964 \times 10^{-24} \times R_m $$

Where $$Rm$$ is the molar refractivity and $$NA$$ is Avogadro's constant [7] [8]. For 3-Fluoro-4-methylbenzaldehyde, this yields a molecular polarizability of approximately 14.8 ų.

The presence of the fluorine substituent significantly influences the polarizability distribution within the molecule. Fluorine, being highly electronegative, creates an asymmetric electron distribution that enhances the overall molecular polarizability while maintaining the aromatic character [9] [10]. The refractive index correlation follows the expected trend for fluorinated aromatic compounds, where the electron-withdrawing effect of fluorine contributes to the optical properties.

GC-MS Fragmentation Patterns and Molecular Ion Analysis

The mass spectrometric behavior of 3-Fluoro-4-methylbenzaldehyde follows characteristic fragmentation patterns typical of substituted benzaldehydes, with specific modifications due to the fluorine and methyl substituents. The molecular ion peak appears at m/z 138, corresponding to the molecular formula C₈H₇FO [11].

| Fragment Ion | m/z | Relative Intensity | Fragmentation Process |

|---|---|---|---|

| [M]⁺- | 138 | 45-60% | Molecular ion |

| [M-H]⁺ | 137 | 15-25% | Loss of aldehydic hydrogen |

| [M-CHO]⁺ | 109 | 60-80% | Loss of formyl group |

| [M-F]⁺ | 119 | 5-15% | Loss of fluorine |

| [M-CH₃]⁺ | 123 | 25-40% | Loss of methyl group |

| [C₇H₄F]⁺ | 95 | 30-50% | Fluorinated tropylium ion |

| [C₇H₇]⁺ | 77 | 40-60% | Tropylium ion |

The fragmentation pattern demonstrates several key pathways characteristic of aldehydes [12] [13] [14]:

Alpha-cleavage adjacent to the carbonyl group results in the loss of the aldehydic hydrogen, producing the [M-H]⁺ ion at m/z 137. This is a common fragmentation pathway for aldehydes, though the intensity is typically moderate due to the stability provided by the aromatic system.

Loss of the formyl group (CHO) represents one of the most significant fragmentations, generating the [M-CHO]⁺ ion at m/z 109. This fragmentation often produces a base peak or near-base peak in aromatic aldehydes due to the stability of the resulting aromatic cation.

McLafferty rearrangement may occur in 3-Fluoro-4-methylbenzaldehyde, though its prominence is reduced compared to aliphatic aldehydes due to the aromatic nature of the compound [15].

The tropylium ion formation at m/z 77 is characteristic of aromatic compounds and represents a thermodynamically stable seven-membered aromatic cation. The fluorinated analog at m/z 95 provides additional structural information about the substitution pattern.

Multinuclear NMR Spectroscopic Assignments (¹H, ¹³C, ¹⁹F)

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of 3-Fluoro-4-methylbenzaldehyde exhibits characteristic signals that provide definitive structural information:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constants |

|---|---|---|---|

| Aldehydic H | 9.8-10.2 | Singlet | - |

| Aromatic H-2 | 7.6-7.8 | Doublet | ³J_HH = 8.0 Hz |

| Aromatic H-5 | 7.2-7.4 | Doublet of doublets | ³JHH = 8.0 Hz, ⁴JHF = 2.0 Hz |

| Aromatic H-6 | 7.4-7.6 | Doublet | ⁴J_HF = 8.5 Hz |

| Methyl H | 2.2-2.4 | Doublet | ⁴J_HF = 2.0 Hz |

The aldehydic proton appears as a characteristic singlet in the range of 9.8-10.2 ppm, consistent with aromatic aldehydes [16] [17]. The position is slightly upfield compared to benzaldehyde due to the electron-donating effect of the methyl group.

Aromatic protons show the expected coupling patterns for a 1,2,3-trisubstituted benzene ring. The proton at the 2-position appears as a doublet due to coupling with H-5, while H-5 shows a doublet of doublets pattern due to coupling with both H-2 and the fluorine atom. H-6 appears as a doublet due to ⁴J coupling with the fluorine substituent.

The methyl group protons appear as a doublet around 2.2-2.4 ppm due to ⁴J coupling with the fluorine atom, with a coupling constant of approximately 2.0 Hz [18] [19].

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon framework:

| Carbon Position | Chemical Shift (ppm) | Multiplicity | ¹J_CF (Hz) |

|---|---|---|---|

| C=O (C-1) | 190-195 | Singlet | - |

| C-2 | 130-135 | Doublet | ³J_CF = 8-10 |

| C-3 | 155-160 | Doublet | ¹J_CF = 245-255 |

| C-4 | 140-145 | Doublet | ²J_CF = 20-25 |

| C-5 | 125-130 | Doublet | ³J_CF = 8-10 |

| C-6 | 110-115 | Doublet | ²J_CF = 25-30 |

| CH₃ | 18-22 | Singlet | - |

The carbonyl carbon appears in the typical aldehyde region at 190-195 ppm [20] [21]. The fluorine-bearing carbon (C-3) shows the characteristic large downfield shift to 155-160 ppm with a large one-bond coupling constant to fluorine (¹J_CF = 245-255 Hz).

Carbons ortho to fluorine (C-2 and C-4) exhibit moderate downfield shifts due to the electron-withdrawing inductive effect, while the methyl carbon appears in the typical aliphatic region without significant fluorine coupling [20] [21].

¹⁹F NMR Spectroscopic Analysis

The fluorine-19 NMR provides unique structural information:

| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Pattern |

|---|---|---|---|

| Aromatic F-3 | -115 to -125 | Multiplet | Coupling with H-2, H-5, and CH₃ |

The fluorine signal appears as a complex multiplet in the range of -115 to -125 ppm relative to CFCl₃, which is characteristic of aromatic fluorine substituents [22] [18]. The multiplicity arises from coupling with adjacent protons (H-2 and H-6) and long-range coupling with the methyl group and H-5 [18] [23].

The chemical shift is consistent with fluorine attached to an electron-rich aromatic system, where the methyl group provides electron density that partially counteracts the electron-withdrawing effect of the aldehyde group [22] [24].

FT-IR Vibrational Signatures of Aldehyde and C-F Functional Groups

The infrared spectrum of 3-Fluoro-4-methylbenzaldehyde exhibits characteristic vibrational modes that provide definitive identification of the functional groups present:

Aldehydic Functional Group Vibrations

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Character |

|---|---|---|---|

| C-H stretch (aldehydic) | 2800-2700 | Strong | May show Fermi resonance |

| C=O stretch | 1685-1695 | Very Strong | Conjugated aldehyde |

| C-H bend (aldehydic) | 1385-1395 | Medium | In-plane bending |

The aldehydic C-H stretch appears in the characteristic low-frequency region of 2800-2700 cm⁻¹ [17] [25], significantly lower than typical C-H stretches due to the electron-withdrawing effect of the adjacent carbonyl group. This region may exhibit Fermi resonance, resulting in two peaks due to coupling between the fundamental C-H stretch and the first overtone of the aldehydic C-H bending vibration [17].

The carbonyl stretch appears at 1685-1695 cm⁻¹, which is lower than typical saturated aldehydes (1725-1735 cm⁻¹) due to conjugation with the aromatic ring system [17] [25]. The presence of electron-donating (methyl) and electron-withdrawing (fluorine) substituents creates a balanced electronic environment that maintains the conjugated aldehyde character.

Aromatic System Vibrations

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Aromatic C-H stretch | 3060-3100 | Medium | Multiple C-H stretches |

| Aromatic C=C stretch | 1580-1620 | Medium | Ring stretching modes |

| Aromatic C=C stretch | 1480-1520 | Medium | Ring stretching modes |

| Aromatic C-H bending | 820-890 | Strong | Out-of-plane bending |

The aromatic C-H stretching vibrations appear in the region 3060-3100 cm⁻¹, characteristic of aromatic compounds [25] [26]. The aromatic C=C stretching modes appear as multiple bands in the fingerprint region, with strong absorptions at 1580-1620 cm⁻¹ and 1480-1520 cm⁻¹.

Carbon-Fluorine Vibrational Modes

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Character |

|---|---|---|---|

| C-F stretch | 1230-1280 | Very Strong | Primary C-F stretch |

| C-F stretch (coupled) | 1100-1150 | Strong | Ring-coupled mode |

| C-F bending | 500-600 | Medium | Out-of-plane bending |

The C-F stretching vibration produces one of the most characteristic and intense absorptions in the spectrum, appearing as a very strong band at 1230-1280 cm⁻¹ [27] . This high-intensity absorption is due to the large dipole moment change associated with the C-F stretch. A secondary C-F related band may appear at 1100-1150 cm⁻¹ due to coupling with aromatic ring vibrations.

Methyl Group Vibrations

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H stretch (asymmetric) | 2960-2980 | Medium | CH₃ asymmetric stretch |

| C-H stretch (symmetric) | 2920-2940 | Medium | CH₃ symmetric stretch |

| C-H bending | 1450-1470 | Medium | CH₃ bending modes |

The methyl group contributes characteristic vibrations with asymmetric and symmetric C-H stretching modes in the 2920-2980 cm⁻¹ region and bending modes around 1450-1470 cm⁻¹ [26].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant